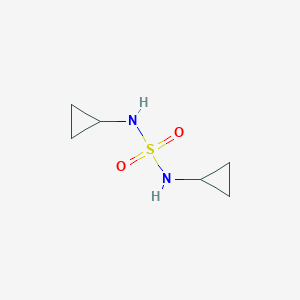![molecular formula C12H18FN3OS B14197440 Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- CAS No. 832098-82-5](/img/structure/B14197440.png)
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- is an organosulfur compound with a molecular formula of C12H19N3OS. This compound is part of the broader class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of anilines with carbon disulfide (CS2) in the presence of a base. For the specific compound Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-, the synthetic route would involve the reaction of 4-[3-(dimethylamino)propoxy]-3-fluoroaniline with CS2 under controlled conditions .
Industrial Production Methods
On an industrial scale, thiourea compounds are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and yields high-purity thiourea derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.
Reduction: It can be reduced to form corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include thiourea dioxide, amines, and substituted thiourea derivatives, which have various applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the production of photographic films, dyes, elastomers, and textiles.
Wirkmechanismus
The mechanism of action of thiourea derivatives involves their ability to interact with various molecular targets and pathways. For instance, they can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, which play crucial roles in biological processes . The interaction with these enzymes can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- include:
- Thioacetazone
- Enzalutamide
- Thiocarlide
Uniqueness
What sets Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- apart from these similar compounds is its unique structural features, such as the presence of the dimethylamino group and the fluorophenyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
832098-82-5 |
|---|---|
Molekularformel |
C12H18FN3OS |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]thiourea |
InChI |
InChI=1S/C12H18FN3OS/c1-16(2)6-3-7-17-11-5-4-9(8-10(11)13)15-12(14)18/h4-5,8H,3,6-7H2,1-2H3,(H3,14,15,18) |
InChI-Schlüssel |
REGXQKZELSEIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=C(C=C(C=C1)NC(=S)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


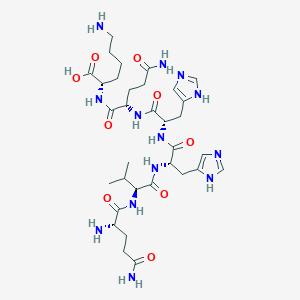
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
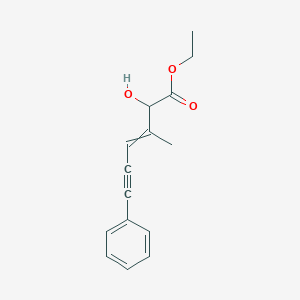

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
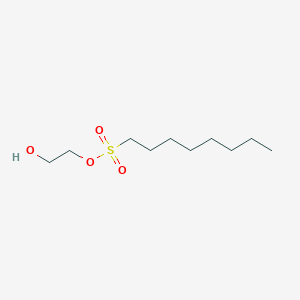
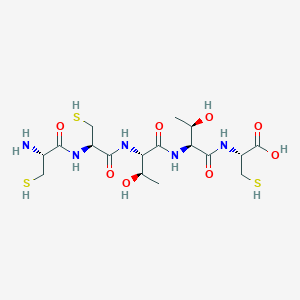
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
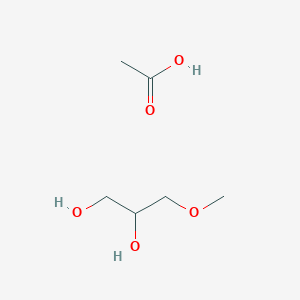
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
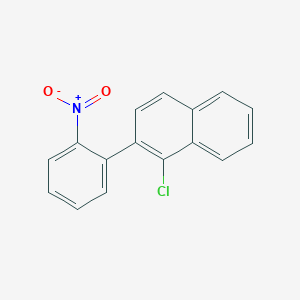
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
